molecular formula C12H18N2O B1436462 {1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine CAS No. 1996427-40-7

{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine

Cat. No. B1436462
M. Wt: 206.28 g/mol
InChI Key: IGATUJRVDKEGIF-UHFFFAOYSA-N
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Description

“{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine” is a chemical compound with the formula C12H18N2O . It is a compound that falls under the category of azetidines .

Scientific Research Applications

  • Antibacterial and Antifungal Activity : Azetidine derivatives, including those similar to "{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine," have been synthesized and evaluated for their antibacterial and antifungal properties, showing promising results (Rao, Prasad, & Rao, 2013).

  • Antiviral Properties : Similar compounds have demonstrated significant antiviral activity against influenza A, suggesting potential uses in antiviral therapy (Zoidis et al., 2003).

  • Use in Tubulin-Targeting Antitumor Agents : Azetidine derivatives have been investigated for their role in tubulin-targeting, leading to the discovery of compounds with potent antiproliferative activity against cancer cells (Greene et al., 2016).

  • Applications in Enantioselective Synthesis : The compound has been used in the enantioselective synthesis of azetidinones, which are important for creating specific configurations of molecules in pharmaceuticals (Matsunaga, Sakamaki, Nagaoka, & Yamada, 1983).

  • Anti-Tubercular Activity : Azetidine analogues have been developed for anti-tubercular activity, with certain derivatives showing effectiveness against Mycobacterium tuberculosis (Thomas, George, & Harindran., 2014).

  • Chemical Imaging and Photocytotoxicity : Research has been conducted on iron(III) complexes with azetidine derivatives for potential applications in cellular imaging and photocytotoxicity in red light (Basu et al., 2014).

  • Potential Anticonvulsant Agents : Some azetidine-based Schiff bases have been synthesized and evaluated for anticonvulsant activity, indicating potential uses in treating seizures (Pandey & Srivastava, 2011).

  • Synthesis of Novel Compounds : The compound has been used as a precursor in the synthesis of various heterocyclic compounds, demonstrating its versatility in chemical synthesis (Jagannadham, Reddy, Ramadevi, & Prasanna, 2019).

Safety And Hazards

The safety and hazards associated with “{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine” are not specified in the search results .

properties

IUPAC Name

[1-[(4-methoxyphenyl)methyl]azetidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-15-12-4-2-10(3-5-12)9-14-7-6-11(14)8-13/h2-5,11H,6-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGATUJRVDKEGIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{1-[(4-Methoxyphenyl)methyl]azetidin-2-yl}methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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